Cas no 2639625-62-8 (ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate)

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27107380
- 2639625-62-8
- ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate
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- MDL: MFCD33019850
- インチ: 1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h4H,3H2,1-2H3
- InChIKey: WYXKFADUAHCIJD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(N(C)N=N1)=O)=O
計算された属性
- 精确分子量: 171.06439116g/mol
- 同位素质量: 171.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 71.3Ų
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27107380-5.0g |
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 5g |
$2816.0 | 2023-05-25 | |
Enamine | EN300-27107380-0.05g |
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 0.05g |
$226.0 | 2023-09-11 | |
Enamine | EN300-27107380-10.0g |
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 10g |
$4176.0 | 2023-05-25 | |
Enamine | EN300-27107380-2.5g |
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 2.5g |
$1903.0 | 2023-09-11 | |
Enamine | EN300-27107380-10g |
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 10g |
$4176.0 | 2023-09-11 | |
1PlusChem | 1P028C5R-2.5g |
ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 2.5g |
$2414.00 | 2024-05-08 | |
1PlusChem | 1P028C5R-50mg |
ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 50mg |
$332.00 | 2024-05-08 | |
1PlusChem | 1P028C5R-100mg |
ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 100mg |
$479.00 | 2024-05-08 | |
Aaron | AR028CE3-5g |
ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 5g |
$3897.00 | 2023-12-15 | |
Aaron | AR028CE3-1g |
ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |
2639625-62-8 | 95% | 1g |
$1361.00 | 2025-02-16 |
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Professional Introduction to Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate (CAS No. 2639625-62-8)
Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate, identified by its CAS number 2639625-62-8, is a compound of significant interest in the field of chemical and biomedical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The compound belongs to the triazole class, a group of molecules known for their broad spectrum of biological activities.
The structural framework of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate consists of a triazole ring substituted with a methyl group at the 1-position and an oxo group at the 5-position. The presence of these functional groups contributes to the compound's reactivity and its potential utility in synthetic chemistry. Additionally, the ethyl ester moiety at the 4-position enhances its solubility in various organic solvents, making it a versatile intermediate in chemical synthesis.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. Triazole derivatives, in particular, have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The compound ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been explored in several preclinical studies for its potential as a scaffold for drug discovery. Its ability to interact with biological targets suggests that it may have therapeutic applications in various diseases.
One of the most compelling aspects of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is its role as a building block in medicinal chemistry. The triazole ring can be modified further to create novel compounds with enhanced pharmacological properties. Researchers have been particularly interested in exploring its derivatives as potential inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation. The oxo group and the ester functionality provide handles for further chemical modifications, allowing chemists to tailor the compound's properties for specific applications.
The synthesis of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole core. Subsequent functionalization steps introduce the methyl and oxo groups at strategic positions on the ring. The final step involves the introduction of the ethyl ester moiety, which is achieved through esterification reactions.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate. These improvements have not only reduced production costs but also enhanced the purity of the final product. High-throughput screening techniques have been employed to identify optimal reaction conditions, ensuring that the compound is synthesized with high yield and minimal byproducts.
The biological activity of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been evaluated in various cell-based assays and animal models. Preliminary results suggest that it exhibits promising inhibitory effects on certain enzymes and receptors implicated in disease pathways. For instance, studies have shown that derivatives of this compound can modulate inflammatory responses by inhibiting key signaling molecules. Additionally, there is evidence suggesting that it may have anti-cancer properties by interfering with critical cellular processes such as proliferation and apoptosis.
The potential therapeutic applications of ethyl 1-methyl-5-oxo--dihydro--triazole--carboxylate are vast and varied. In oncology research,it has been investigated as a candidate for developing new chemotherapeutic agents that target specific cancer mutations without harming healthy cells. Similarly,in immunology,its ability to modulate immune responses makes it a promising candidate for treating autoimmune diseases and chronic inflammation.
As our understanding of molecular interactions continues to evolve,the role of ethyl 1-methyl--dihydro--triazole--carboxylate is likely to expand further。The development of new analytical techniques,such as mass spectrometry and nuclear magnetic resonance spectroscopy,has allowed researchers to gain deeper insights into its structure--activity relationships。These advancements will undoubtedly drive more innovative applications in drug discovery and development.
In conclusion,ethyl 1-methyl--dihydro--triazole--carboxylate (CAS No.--2639625--62--8) is a multifaceted compound with significant potential in chemical and biomedical research。Its unique structural features make it a valuable scaffold for developing novel therapeutic agents,while its synthetic versatility allows for further modifications to enhance its pharmacological properties。As research progresses,we can expect to see even more exciting applications emerge from this remarkable molecule.
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